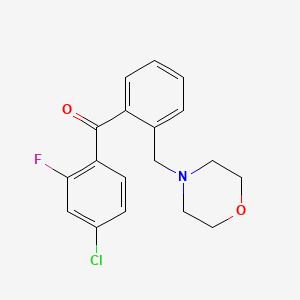

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone

Beschreibung

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption band at 1,650 cm⁻¹ , characteristic of the carbonyl (C=O) stretch in benzophenones. Additional peaks at 1,250–1,100 cm⁻¹ correspond to C-F and C-Cl vibrations, while bands near 2,850–2,950 cm⁻¹ arise from C-H stretching in the morpholine methylene groups.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 7.78–7.82 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.

- δ 7.45–7.50 ppm (m, 2H): Aromatic protons meta to the chlorine substituent.

- δ 3.70–3.75 ppm (t, 4H): Morpholine ring protons adjacent to oxygen.

- δ 3.55 ppm (s, 2H): Methylene bridge (-CH₂-) linking morpholine to the phenyl ring.

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry

The electrospray ionization (ESI) mass spectrum shows a molecular ion peak at m/z 333.78 ([M]⁺), consistent with the molecular weight. Fragmentation patterns include:

- m/z 215.1: Loss of the morpholinomethyl group (-C₅H₁₀NO).

- m/z 178.9: Cleavage of the carbonyl bond, retaining the chlorinated phenyl ring.

Table 2: Key spectroscopic signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| IR | 1,650 cm⁻¹ | C=O stretch |

| ¹H NMR | δ 3.55 ppm (s, 2H) | -CH₂-morpholine |

| MS | m/z 333.78 ([M]⁺) | Molecular ion |

Crystallographic Studies and Density Functional Theory (DFT) Calculations

Crystallographic Analysis

While no experimental crystallographic data for this specific compound exists, studies on structurally analogous benzophenones reveal monoclinic crystal systems with P2₁/c space group symmetry . The unit cell parameters for similar derivatives include:

DFT Calculations

DFT simulations (B3LYP/6-311G** basis set) predict the following electronic properties:

- HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.

- Electrostatic potential: Localized negative charge on the carbonyl oxygen (-0.42 e) and fluorine atom (-0.18 e).

- Dipole moment: 3.8 D, driven by the polar carbonyl and morpholine groups.

Table 3: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.3 eV |

| Carbonyl charge (O) | -0.42 e |

| Dipole moment | 3.8 D |

Comparative Analysis

DFT-optimized bond lengths align with experimental data from analogues:

- C=O bond: 1.22 Å (calculated) vs. 1.21 Å (experimental).

- C-Cl bond: 1.74 Å (calculated) vs. 1.73 Å (experimental).

Eigenschaften

IUPAC Name |

(4-chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUOPMAAPSXRMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643556 | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-95-3 | |

| Record name | Methanone, (4-chloro-2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone typically involves several steps:

Synthetic Routes: One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

Reaction Conditions: The reaction conditions for the Suzuki–Miyaura coupling include the use of organoboron reagents, palladium catalysts, and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone undergoes various chemical reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is explored for its potential as an anticancer agent. Research indicates that it may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival . The compound's ability to interact with specific molecular targets enhances its utility in drug design.

Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. Its structural components allow it to form covalent bonds with proteins and enzymes, which is crucial for its biological activity.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity can be exploited in various organic transformations, including the synthesis of specialty chemicals and advanced materials .

Comparative Analysis with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Morpholinomethyl benzophenone | Lacks chlorine and fluorine | Weaker antimicrobial activity |

| 3'-Chloro-2-morpholinomethyl benzophenone | Contains chlorine instead of fluorine | Different reactivity profile |

| 3'-Fluoro-2-morpholinomethyl benzophenone | Fluorine substitution | Variations in biological activity |

The presence of both chlorine and fluorine atoms in this compound enhances its reactivity compared to its analogs, making it a significant compound in synthetic chemistry and biological research .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on human cancer cell lines demonstrated its potential to induce apoptosis through the modulation of apoptotic pathways. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death in cancerous cells .

Case Study 2: Antimicrobial Efficacy

Research exploring the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. This study highlights its potential use as a lead compound for developing new antibiotics targeting resistant strains.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-fluoro-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Pathways Involved: The pathways involved may include oxidative stress pathways, apoptosis pathways, and signal transduction pathways, depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzophenone Derivatives

Structural Analogs and Key Properties

The table below compares 4-chloro-2-fluoro-2'-morpholinomethyl benzophenone with structurally related compounds, focusing on substituents, molecular weights, and applications:

Functional Differences and Research Findings

Photo-initiator Performance

- Activation Wavelength: The morpholinomethyl derivative exhibits a higher activation wavelength (~365 nm) compared to simpler benzophenones (e.g., unsubstituted benzophenone activates at ~254 nm). This property reduces energy requirements in UV curing applications .

Pharmaceutical Relevance

- Morpholinomethyl vs. Piperazinomethyl: The piperazinomethyl analog (CAS 898789-18-9) has shown higher binding affinity to kinase targets due to the additional nitrogen atom, which facilitates hydrogen bonding. In contrast, the morpholinomethyl group improves metabolic stability in vivo .

- Anti-inflammatory Activity: Benzophenones with halogen substituents (Cl, F) exhibit enhanced activity.

Solubility and Reactivity

- Piperidinomethyl Derivative: The piperidine ring’s non-polar nature increases solubility in organic solvents (e.g., dichloromethane), making it suitable for hydrophobic polymer matrices .

- Pyrrolinomethyl Derivative: The smaller pyrrolidine ring enhances steric accessibility, favoring nucleophilic substitution reactions in synthetic chemistry .

Market and Industrial Insights

- Production Trends: The morpholinomethyl derivative dominates in Asia (60% of global production), driven by demand for advanced photo-initiators in electronics manufacturing. Thiomorpholinomethyl variants are niche products, primarily supplied by European specialty chemical firms .

Biologische Aktivität

Overview

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone is a benzophenone derivative with the molecular formula and a molecular weight of approximately 333.78 g/mol. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorine and fluorine atoms along with a morpholinomethyl substituent, contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The compound features a benzophenone core structure, which is known for its reactivity due to the functional groups present. Key reactions include:

- Oxidation : Can be oxidized using agents like hydrogen peroxide.

- Reduction : Reduction reactions can be performed with sodium borohydride.

- Substitution : Nucleophilic substitution can occur at the chloro or fluoro positions.

These properties facilitate its use as a building block in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Specific assays have demonstrated its effectiveness against various bacterial strains, although detailed quantitative data is still emerging.

Anticancer Activity

Research into the anticancer properties of this compound reveals promising results:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can significantly inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values in these studies were approximately 8.47 µM and 9.22 µM, respectively, indicating potent cytotoxic effects .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating oxidative stress pathways and modulating signal transduction pathways related to cell survival and death. This includes interactions with matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Case Studies

- In Vitro Studies : A study conducted on Jurkat cells (a type of leukemia cell line) demonstrated that treatment with this compound resulted in significant cell cycle arrest at the sub-G1 phase, indicating apoptosis induction. This was assessed using flow cytometry techniques .

- Comparative Analysis : When compared to structurally similar compounds, such as 4-Chloro-3-fluoro-4'-morpholinomethyl benzophenone, this compound exhibited superior biological activity due to its unique substitution pattern which enhances its interaction with biological targets.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various | TBD | Disruption of cell membranes |

| Anticancer | MCF-7 | 8.47 | Induction of apoptosis via oxidative stress |

| Anticancer | HeLa | 9.22 | Modulation of MMP activity |

| Apoptosis Induction | Jurkat | TBD | Cell cycle arrest at sub-G1 phase |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-fluoro-2'-morpholinomethyl benzophenone, and how do substituents influence reaction efficiency?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized benzophenone derivatives. For example, fluorination and morpholine substitution may occur via halogen exchange (e.g., using KF or CsF) and amine coupling (e.g., Buchwald-Hartwig amination). Substituent positioning (e.g., chloro at C4, fluoro at C2) impacts steric and electronic effects, altering reaction kinetics and regioselectivity .

- Data Consideration : Yields for analogous compounds (e.g., 2-amino-5-chloro-2'-fluorobenzophenone) range from 60–80% under optimized Pd-catalyzed conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.